2,5-Dichloro-6-methoxy-3-nitrobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H5Cl2NO5 and a molecular weight of 266.04 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,5-Dichloro-6-methoxy-3-nitrobenzoic acid typically involves the nitration of 2,5-dichloro-6-methoxybenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,5-Dichloro-6-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-6-methoxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-6-methoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and methoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-6-methoxy-3-nitrobenzoic acid can be compared with similar compounds such as:
2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid: This compound has a hydroxyl group instead of a nitro group, which affects its reactivity and applications.
2,5-Dichloro-6-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
The presence of the nitro group in 2,5-Dichloro-6-methoxy-3-nitrobenzoic acid makes it unique and more versatile in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C8H5Cl2NO5 |
---|---|
Molekulargewicht |
266.03 g/mol |
IUPAC-Name |
2,5-dichloro-6-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c1-16-7-3(9)2-4(11(14)15)6(10)5(7)8(12)13/h2H,1H3,(H,12,13) |
InChI-Schlüssel |
BTEXZGOFCWLJMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.